![molecular formula C21H24BrNO3 B3984256 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone](/img/structure/B3984256.png)
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BDDEQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDDEQ belongs to the class of quinolinone derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. This compound has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle progression and DNA repair. This compound also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the induction of apoptosis. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments is its relatively high potency and selectivity for certain signaling pathways. However, one limitation is the limited availability of the compound, which can make it difficult to conduct large-scale studies.
Future Directions
There are several potential future directions for research on 4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects and toxicity.
Scientific Research Applications
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-(3-bromo-4,5-diethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3/c1-5-25-19-10-14(9-17(22)21(19)26-6-2)15-11-20(24)23-18-8-13(4)12(3)7-16(15)18/h7-10,15H,5-6,11H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQCALUYWJWWPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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